molecular formula C12H9N3OS B8737878 6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one

6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B8737878
M. Wt: 243.29 g/mol
InChI Key: HEMFJVKKVABIKF-UHFFFAOYSA-N
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Patent
US06110920

Procedure details

5 g of 2-amino-5-methyl-3-ethoxycarbonylthiophene together with 2.7 g of 3-cyanopyridine are dissolved in 40 ml of dioxane. Then, gaseous HCl is passed through the solution for 5 hours. After customary workup, 6 g of 3,4-dihydro-4-oxo-2-(pyridin-3-yl)-6-methylthieno[2,3-d]pyrimidine are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:12])=[CH:5][C:6]=1[C:7]([O:9]CC)=O.[C:13]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)#[N:14].Cl>O1CCOCC1>[O:9]=[C:7]1[NH:14][C:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[N:1][C:2]2[S:3][C:4]([CH3:12])=[CH:5][C:6]1=2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC(=CC1C(=O)OCC)C
Name
Quantity
2.7 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(N=C(N1)C=1C=NC=CC1)SC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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